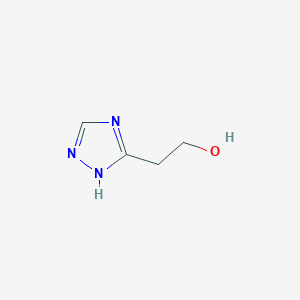

2-(1H-1,2,4-triazol-3-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1H-1,2,4-triazol-3-yl)ethan-1-ol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has a hydroxyl group attached to the ethyl chain, making it an alcohol derivative of triazole. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-3-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1,2,4-triazole with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 1,2,4-triazole and ethylene oxide.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

Procedure: The 1,2,4-triazole is dissolved in a suitable solvent, and ethylene oxide is added dropwise while maintaining the reaction temperature. The reaction mixture is then stirred for several hours until the reaction is complete.

Isolation: The product is isolated by filtration, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1H-1,2,4-triazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding ethylamine derivative.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of 2-(1H-1,2,4-triazol-3-yl)acetaldehyde or 2-(1H-1,2,4-triazol-3-yl)acetic acid.

Reduction: Formation of 2-(1H-1,2,4-triazol-3-yl)ethylamine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol is a chemical compound with a molecular weight of approximately 156.18 g/mol. It features a hydroxyl group (-OH) attached to an ethyl chain and a 4-methyl-4H-1,2,4-triazole moiety. The triazole ring structure, a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms, contributes to its chemical properties and biological activities.

Scientific Applications

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol is used in several applications, including in the health and agriculture sectors.

Medicinal Chemistry

- Anticancer Agents The compound is used in synthesizing novel 1,2,4-triazole derivatives, which are evaluated as promising anticancer agents. For example, it is used to synthesize 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones. The synthesized compounds were evaluated against three human cancer cell lines, including MCF-7, Hela, and A549, using MTT assay. Mercapto-substituted 1,2,4-triazoles play a role in the chemopreventive and chemotherapeutic effects on cancer .

- Antifungal Therapies It can serve as a lead compound in drug development for antifungal therapies. For example, it is used to synthesize 2-((5-(4-(5-substituted-1H-benzimidazol-2-yl)phenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)-1-(substitutedphenyl)ethan-1-one derivatives. The synthesized compounds were tested against Candida species.

- Other bioactivities 1,2,4-triazoles and their fused heterocyclic derivatives possess a wide range of bioactivities, such as neuroprotectant, antioxidant, antimalarial, antileishmanial, anti-urease, antiviral, anticonvulsant, cannabinoid CB1 receptor antagonists, PDE4A inhibitors and γ-aminobutyric acid-A (GABA-A) α-2, α-3 and α-5 containing receptor antagonists .

Physical Chemistry

- Nonlinear Optical Properties The compound is used in the synthesis of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide-based derivatives, which are evaluated for their nonlinear optical properties. It is also used to synthesize a series of 1,2,3-triazoles.

Other Applications

- Corrosion inhibitors 1,2,4-triazoles have applications as corrosion inhibitors .

- Material Science 1,2,4-triazoles have applications in supramolecular and material science .

- Ionic liquids 1,2,4-triazoles have applications in ionic liquids .

- Agrochemicals 1,2,4-triazoles have applications in agrochemicals .

- Polymers 1,2,4-triazoles have applications in polymers .

Mécanisme D'action

The mechanism of action of 2-(1H-1,2,4-triazol-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, triazole derivatives are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-1,2,4-Triazole: The parent compound without the ethyl and hydroxyl groups.

2-(1H-1,2,4-Triazol-1-yl)ethan-1-ol: A similar compound with the triazole nitrogen at a different position.

1,2,4-Triazole-3-thiol: A sulfur-containing analog.

Uniqueness

2-(1H-1,2,4-triazol-3-yl)ethan-1-ol is unique due to the presence of both the triazole ring and the hydroxyl group, which confer distinct chemical reactivity and biological activity. The hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Activité Biologique

2-(1H-1,2,4-triazol-3-yl)ethan-1-ol is a triazole derivative that has garnered attention for its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. This unique structure is responsible for its reactivity and biological interactions. The presence of hydroxyl (-OH) and ethyl groups enhances its solubility and biological compatibility.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various triazole compounds demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall below 8 µM, showcasing their effectiveness against common pathogens .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| This compound | E. coli | <8 | |

| This compound | S. aureus | <8 | |

| This compound | Pseudomonas aeruginosa | <10 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through its effect on cytokine release in peripheral blood mononuclear cells (PBMCs). Compounds derived from triazoles were found to modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting the production of anti-inflammatory cytokines like IL-10. This dual action suggests potential therapeutic applications in inflammatory diseases .

Table 2: Cytokine Modulation by Triazole Derivatives

| Compound | Cytokine Inhibition | Effect on IL Production | Reference |

|---|---|---|---|

| This compound | TNF-α | Increased IL-10 | |

| This compound | IL-6 | Decreased |

Anticancer Activity

Emerging studies suggest that triazole derivatives may also possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS). For instance, certain triazole compounds have shown IC50 values significantly lower than those of standard chemotherapeutics against various cancer cell lines .

Table 3: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HL60 | 3.4 | |

| 2-(1H-1,2,4-triazol-3-yletanone) | MDA-MB231 | 25.0 |

Case Studies

Several case studies have highlighted the biological efficacy of triazole derivatives:

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria. The results indicated that modifications to the triazole ring significantly enhanced antimicrobial activity.

Case Study 2: Inflammatory Response Modulation

In vitro studies using PBMCs showed that treatment with triazole derivatives resulted in a marked decrease in inflammatory markers associated with autoimmune diseases. This suggests a promising avenue for therapeutic intervention in chronic inflammatory conditions.

Propriétés

Formule moléculaire |

C4H7N3O |

|---|---|

Poids moléculaire |

113.12 g/mol |

Nom IUPAC |

2-(1H-1,2,4-triazol-5-yl)ethanol |

InChI |

InChI=1S/C4H7N3O/c8-2-1-4-5-3-6-7-4/h3,8H,1-2H2,(H,5,6,7) |

Clé InChI |

KNIARYZRPMJYFH-UHFFFAOYSA-N |

SMILES canonique |

C1=NNC(=N1)CCO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.